molecular formula C9H10F3N B15301350 (R)-1-(2,4,5-Trifluorophenyl)propan-2-amine

(R)-1-(2,4,5-Trifluorophenyl)propan-2-amine

Cat. No.: B15301350
M. Wt: 189.18 g/mol
InChI Key: QKVCEEJOYPBGQX-RXMQYKEDSA-N
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Description

(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of three fluorine atoms on the phenyl ring significantly alters its chemical properties, making it a compound of interest for studies in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,4,5-trifluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with a chiral amine, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine.

Industrial Production Methods: Industrial production of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification methods ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • (2R)-1-(2,4-difluorophenyl)propan-2-amine
  • (2R)-1-(2,5-difluorophenyl)propan-2-amine
  • (2R)-1-(2,4,6-trifluorophenyl)propan-2-amine

Comparison:

  • Uniqueness: The presence of three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring distinguishes (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine from its analogs. This unique substitution pattern influences its chemical reactivity, biological activity, and physical properties.
  • Chemical Properties: The trifluorinated compound exhibits different electronic and steric effects compared to difluorinated analogs, affecting its reactivity and interactions with other molecules.
  • Biological Activity: The specific arrangement of fluorine atoms may result in distinct biological activities and pharmacological profiles, making it a valuable compound for targeted research.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m1/s1

InChI Key

QKVCEEJOYPBGQX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1F)F)F)N

Canonical SMILES

CC(CC1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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